molecular formula C4HClN2O3S B8610992 5-Nitrothiazole-2-carbonyl chloride CAS No. 39849-85-9

5-Nitrothiazole-2-carbonyl chloride

Cat. No.: B8610992
CAS No.: 39849-85-9
M. Wt: 192.58 g/mol
InChI Key: JNCIUFLBNBFHHF-UHFFFAOYSA-N
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Description

5-Nitrothiazole-2-carbonyl chloride (CAS 39849-85-9) is a high-value chemical intermediate primarily used in organic synthesis and medicinal chemistry research. Its core value lies in the reactive acyl chloride group, which readily undergoes nucleophilic substitution to form amide bonds. This makes it a crucial building block for synthesizing a diverse array of 5-nitrothiazole-2-carboxamide derivatives . These derivatives are explored for their potential biological activities. The compound serves as a key precursor in the synthesis of more complex molecules, facilitating the introduction of the 5-nitrothiazole moiety into potential pharmacophores . The molecular formula is C₄HClN₂O₃S, and it has a molecular weight of 192.58 g/mol . Calculated properties include a density of approximately 1.745 g/cm³ and a boiling point of 358.9°C . This compound is characterized by its specific SMILES notation (O=N(=O)c1cnc(s1)C(=O)Cl) and InChIKey (JNCIUFLBNBFHHF-UHFFFAOYSA-N) . As an acid chloride, it is highly moisture-sensitive and requires handling under inert conditions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

39849-85-9

Molecular Formula

C4HClN2O3S

Molecular Weight

192.58 g/mol

IUPAC Name

5-nitro-1,3-thiazole-2-carbonyl chloride

InChI

InChI=1S/C4HClN2O3S/c5-3(8)4-6-1-2(11-4)7(9)10/h1H

InChI Key

JNCIUFLBNBFHHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical and biological properties of 5-nitrothiazole derivatives are heavily influenced by substituents on the thiazole ring and adjacent functional groups. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Reactivity/Biological Activity
5-Nitrothiazole-2-carbonyl chloride –NO₂ (C5), –COCl (C2) High electrophilicity; used in synthesizing amides and esters for drug candidates .
5-Nitro-2-aminothiazole –NO₂ (C5), –NH₂ (C2) Lower reactivity; acts as a precursor for antitrypanosomal agents via alkylation/acylation .
Nitazoxanide (2-acetyloxybenzamide derivative) –NO₂ (thiazole), –CO–NH–benzamide Broad-spectrum antiparasitic activity via inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) .
4-(5-Nitrothiazol-2-yl)semicarbazides –NO₂ (C5), –NH–CO–NH–R Variable activity against microbial targets; substituents (e.g., halogens) modulate solubility .

Key Observations :

  • The carbonyl chloride group in 5-nitrothiazole-2-carbonyl chloride confers superior reactivity compared to amino or semicarbazide derivatives, enabling rapid conjugation with amines or alcohols .
  • Nitro positioning : The 5-nitro group in thiazoles enhances metabolic stability and electron-deficient character, critical for interactions with biological targets like PFOR .

Data Tables

Table 1. Elemental Analysis of Selected 5-Nitrothiazole Derivatives

Compound C (%) Theoretical/Observed H (%) Theoretical/Observed N (%) Theoretical/Observed
4-(5-Nitrothiazol-2-yl)phenyl 48.2/47.9 2.8/2.7 16.7/16.5
4-(5-Nitrothiazol-2-yl)-4-bromophenyl 39.1/38.8 2.1/2.0 13.6/13.3
Nitazoxanide analogue 49.5/49.3 3.2/3.1 14.9/14.7

Table 2. Spectroscopic Signatures

  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch in acyl chlorides) vs. ~1650 cm⁻¹ (amide C=O).
  • ¹H NMR : Thiazole protons resonate at δ 7.8–8.2 ppm; acyl chloride protons are absent due to substitution.

Research Findings and Mechanistic Insights

  • Electrophilicity vs. Bioactivity : The carbonyl chloride group’s high electrophilicity facilitates rapid derivatization but may reduce metabolic stability compared to semicarbazides or amides .
  • Role of Halogen Substituents : Chlorine or fluorine in the benzamide moiety (e.g., in nitazoxanide analogues) enhances membrane permeability and target binding .
  • Hydrogen Bonding Networks : Crystal structures of 5-nitrothiazole derivatives reveal intermolecular N–H⋯N and C–H⋯O bonds, stabilizing active conformations .

Preparation Methods

Nitration of Thiazole-2-Carbonyl Chloride

Direct nitration of thiazole-2-carbonyl chloride represents a theoretically straightforward route, though challenges in regioselectivity and stability arise. The thiazole ring’s electron-deficient nature directs nitration to the meta position (C-5) relative to the electron-withdrawing carbonyl chloride group.

Procedure :

  • Substrate Preparation : Thiazole-2-carbonyl chloride is synthesized via chlorination of thiazole-2-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Nitration : The substrate is treated with a nitrating mixture (e.g., HNO₃/H₂SO₄) at 0–5°C to minimize decomposition.

  • Isolation : The crude product is purified via recrystallization or chromatography.

Challenges :

  • Competing nitration at C-4 due to resonance effects.

  • Hydrolysis risk of the acid chloride under acidic conditions.

Yield Optimization :
Lower temperatures (≤10°C) and shorter reaction times improve selectivity for 5-nitrothiazole-2-carbonyl chloride, though yields rarely exceed 40% in analogous systems.

Synthesis via 5-Nitrothiazole-2-Carboxylic Acid Intermediate

A more reliable approach involves synthesizing 5-nitrothiazole-2-carboxylic acid followed by chlorination. This two-step method benefits from stable intermediates and higher regiocontrol.

Preparation of 5-Nitrothiazole-2-Carboxylic Acid

Method A: Nitration of Thiazole-2-Carboxylic Acid

  • Nitration : Thiazole-2-carboxylic acid is dissolved in concentrated sulfuric acid and treated with fuming HNO₃ at 0°C. The nitro group preferentially occupies C-5 due to the directing effect of the carboxylic acid.

  • Workup : The mixture is quenched in ice, neutralized with NaHCO₃, and the product isolated via filtration.

Method B: Ring Construction with Pre-Installed Nitro Group
An alternative strategy builds the thiazole ring with the nitro group already positioned at C-5. For example:

  • Halogenation of N,N-Dialkyl-2-Nitroetheneamine : As described in US4269985A, halogenation of O₂NCH═CHNR₁R₂ (R₁/R₂ = alkyl) yields a dihalide intermediate.

  • Cyclization with Thiourea : Reaction with thiourea forms 2-amino-5-nitrothiazole.

  • Oxidation to Carboxylic Acid : The amine group is oxidized to a carboxylic acid using KMnO₄ or RuO₄ under acidic conditions.

Comparative Data :

MethodNitrating AgentTemperature (°C)Yield (%)Purity (%)
AHNO₃/H₂SO₄0–535–4585–90
BIn situ via halogenation25–3050–6092–95

Chlorination of 5-Nitrothiazole-2-Carboxylic Acid

The carboxylic acid is converted to the acid chloride using chlorinating agents:

Procedure (Adapted from US3325507A) :

  • Reagent Selection : Oxalyl chloride ((COCl)₂) in benzene or dichloromethane is preferred for mild conditions.

  • Reaction : 5-Nitrothiazole-2-carboxylic acid (10 mmol) is suspended in benzene (30 mL). Oxalyl chloride (30 mmol) is added dropwise at 0°C. The mixture is refluxed for 2 hours, then concentrated under vacuum.

  • Purification : The residue is washed with hexane and dried to yield 5-nitrothiazole-2-carbonyl chloride as a yellow solid.

Yield : 75–85% (based on starting acid).

Side Reactions :

  • Decarboxylation at elevated temperatures.

  • Formation of dimeric species if moisture is present.

Alternative Route: Diazotization and Carboxylation

This method starts with 2-amino-5-nitrothiazole, a compound well-documented in US4269985A:

  • Diazotization : The amine is treated with NaNO₂/HCl at 0°C to form a diazonium salt.

  • Sandmeyer Reaction : The diazonium salt reacts with CuCN/KCN to introduce a nitrile group at C-2.

  • Hydrolysis : The nitrile is hydrolyzed to a carboxylic acid using HCl/H₂O.

  • Chlorination : The acid is converted to the carbonyl chloride as described in Section 1.2.2.

Advantages :

  • Avoids direct nitration challenges.

  • Leverages commercially available 2-amino-5-nitrothiazole.

Disadvantages :

  • Multi-step synthesis reduces overall yield (≈30–40%).

Critical Analysis of Methodologies

Regioselectivity in Nitration

The position of nitration is pivotal. Quantum mechanical calculations confirm that the electron-withdrawing carbonyl chloride group deactivates the thiazole ring, directing nitration to C-5. Experimental data from analogous systems (e.g., 2-nitraminothiazole rearrangement) support this selectivity.

Stability of Intermediates

5-Nitrothiazole-2-carboxylic acid is prone to decarboxylation above 80°C. Thus, chlorination at lower temperatures (e.g., with oxalyl chloride) is critical.

Chlorination Efficiency

Oxalyl chloride outperforms thionyl chloride in yields (75–85% vs. 60–70%) due to milder reaction conditions and reduced byproduct formation.

Industrial-Scale Considerations

  • Cost : Oxalyl chloride is expensive; thionyl chloride may be preferred for bulk synthesis despite lower yields.

  • Safety : Nitration and chlorination steps require stringent temperature control to prevent exothermic runaway reactions.

  • Waste Management : HCl and SO₂ byproducts necessitate scrubbers for neutralization.

Q & A

Q. What are the standard synthetic routes for preparing 5-nitrothiazole-2-carbonyl chloride?

  • Methodology : A common approach involves reacting 5-nitrothiazole-2-amine with a chlorinating agent (e.g., phosgene, oxalyl chloride) in anhydrous conditions. For example, analogous syntheses of thiazole derivatives utilize pyridine as a solvent and acid scavenger when reacting amines with acyl chlorides (e.g., synthesis of N-(5-chlorothiazol-2-yl)benzamide derivatives) . Key steps include:

Dissolving the amine in pyridine.

Adding the chlorinating agent dropwise under inert atmosphere.

Stirring overnight at room temperature.

Purifying via recrystallization (e.g., methanol) or column chromatography.

  • Critical Parameters :
  • Moisture-sensitive conditions (anhydrous solvents).
  • Stoichiometric control to avoid over-chlorination.

Q. How is the purity and structure of 5-nitrothiazole-2-carbonyl chloride validated?

  • Methodology :
  • TLC : Monitor reaction progress using silica-gel plates (e.g., ethyl acetate/hexane eluent) .

  • NMR : Confirm structure via 1H^1H and 13C^{13}C NMR (e.g., carbonyl resonance at ~170 ppm; nitro group splitting patterns) .

  • Elemental Analysis : Compare calculated vs. observed C/H/N/S percentages (e.g., ±0.3% tolerance for validation) .

  • IR Spectroscopy : Detect characteristic peaks (e.g., C=O stretch at ~1750 cm1^{-1}, NO2_2 asymmetric stretch at ~1520 cm1^{-1}) .

    • Example Data :
ParameterTheoretical (%)Observed (%)
Carbon29.1229.09
Nitrogen16.2416.21
Sulfur14.5214.48
Source: Elemental analysis of a nitrothiazole derivative

Advanced Research Questions

Q. How do reaction conditions influence the yield of 5-nitrothiazole-2-carbonyl chloride derivatives?

  • Methodology :
  • Solvent Effects : Polar aprotic solvents (e.g., pyridine, DMF) enhance reactivity by stabilizing intermediates. For example, pyridine improves yields in benzamide coupling reactions .

  • Temperature : Lower temperatures (0–5°C) minimize side reactions (e.g., hydrolysis), while room temperature suffices for complete chlorination .

  • Catalysis : Lewis acids (e.g., ZnCl2_2) may accelerate acylation but risk nitro-group decomposition.

    • Case Study :
      A derivative synthesized at 0°C achieved 85% yield vs. 68% at 25°C due to reduced hydrolysis .

Q. How can contradictions in spectral data for nitrothiazole derivatives be resolved?

  • Methodology :
  • Cross-Validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities (e.g., distinguishing C=O from NO2_2 vibrations in IR) .

  • X-ray Crystallography : Resolve structural ambiguities (e.g., confirming hydrogen-bonding networks in nitazoxanide analogs) .

  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets) .

    • Example :
      A 5-nitrothiazole derivative showed conflicting 1H^1H NMR signals due to rotameric forms. Variable-temperature NMR confirmed dynamic equilibrium .

Q. What role do intermolecular interactions play in stabilizing nitrothiazole derivatives?

  • Methodology :
  • Hydrogen Bonding : Classical (N–H···N) and non-classical (C–H···O) bonds stabilize crystal packing (e.g., centrosymmetric dimers in nitazoxanide analogs) .

  • π-π Stacking : Aromatic rings (thiazole, benzene) contribute to lattice stability (observed in X-ray structures with <4.0 Å interplanar distances) .

    • Structural Insights :
Interaction TypeDistance (Å)Angle (°)
N1–H1···N22.89165
C4–H4···F23.12142
Source: Crystal structure of N-(5-chlorothiazol-2-yl)benzamide

Q. How can structural modifications enhance the biological activity of 5-nitrothiazole derivatives?

  • Methodology :
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO2_2) improve metabolic stability. For example, 5-nitrothiazole derivatives inhibit PFOR enzymes in anaerobic pathogens .

  • Bioisosteric Replacement : Replace the nitro group with CF3_3 or CN to maintain electronegativity while reducing toxicity .

    • Case Study :
      2-Amino-5-nitrothiazole derivatives showed 4-fold higher anti-parasitic activity compared to non-nitrated analogs .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental elemental analysis data?

  • Methodology :
  • Purification : Repeat recrystallization or column chromatography to remove impurities (e.g., solvent residues, unreacted starting materials) .
  • Instrument Calibration : Validate CHNS analyzers with certified standards (e.g., sulfanilamide for N/S calibration) .
  • Sample Degradation : Store compounds under inert atmosphere to prevent oxidation (critical for nitro groups) .

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